3-Cyano-2-formylbenzoic acid is an aromatic compound characterized by the presence of a cyano group and a formyl group attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 175.14 g/mol . This compound typically appears as a crystalline solid and is notable for its reactivity due to the functional groups present, which allow it to participate in various
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
The synthesis of 3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. A common method includes:
Industrial methods may utilize continuous flow chemistry techniques to improve efficiency and yield during synthesis .
3-Cyano-2-formylbenzoic acid finds applications across various fields:
Interaction studies involving 3-cyano-2-formylbenzoic acid focus on its ability to bind with proteins or enzymes, which could lead to insights into its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit interactions that could be therapeutically relevant, although specific data on this compound are still emerging .
Several compounds share structural similarities with 3-cyano-2-formylbenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Formylbenzoic Acid | Lacks cyano group | Less reactive compared to 3-cyano-2-formylbenzoic acid |
| 6-Cyano-2-formylbenzoic Acid | Cyano group at a different position | Different reactivity profile due to positional changes |
| 5-Bromo-3-cyano-2-formylbenzoic Acid | Contains bromine in addition to cyano | Increased reactivity due to bromine substitution |
The uniqueness of 3-cyano-2-formylbenzoic acid lies in its specific combination of functional groups (cyano and formyl) on the benzoic acid structure. This configuration provides diverse pathways for
3-Cyano-2-formylbenzoic acid represents a complex aromatic compound featuring multiple functional groups that contribute to its distinctive structural characteristics and molecular behavior . This compound possesses a molecular formula of C₉H₅NO₃ with a molecular weight of 175.14 g/mol, incorporating a cyano group at the 3-position and a formyl group at the 2-position relative to the carboxylic acid functionality [2] [3]. The presence of these electron-withdrawing substituents significantly influences the electronic structure and intermolecular interactions of the molecule .
Single-crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement and packing motifs of 3-Cyano-2-formylbenzoic acid in the solid state [4]. Crystallographic studies of structurally related compounds reveal that molecules containing multiple functional groups such as cyano, formyl, and carboxylic acid moieties exhibit complex packing arrangements stabilized by various intermolecular interactions [4] [5].
The crystal packing analysis demonstrates that the molecular arrangement is governed primarily by hydrogen bonding networks involving the carboxylic acid functionality [6]. These interactions typically manifest as cyclic dimers formed through classical O-H···O hydrogen bonds between neighboring carboxylic acid groups [6]. The presence of the formyl group introduces additional opportunities for weak C-H···O interactions, contributing to the overall stability of the crystal lattice [4].
Table 1: Crystallographic Parameters for 3-Cyano-2-formylbenzoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅NO₃ | [2] |
| Molecular Weight | 175.14 g/mol | [2] |
| Crystal System | Orthorhombic* | [4] |
| Space Group | P2₁/c* | [7] |
| Unit Cell Volume | Variable | [4] |
*Estimated based on similar benzoic acid derivatives
The cyano group participates in weaker intermolecular interactions, including C-N···π contacts and dipole-dipole interactions [4] [8]. These secondary interactions contribute to the overall three-dimensional network stability and influence the molecular orientation within the crystal lattice [4]. The extended conjugation system involving the aromatic ring, formyl group, and carboxylic acid functionality results in relatively planar molecular geometry, facilitating efficient packing arrangements [5].
Solution-phase conformational analysis reveals the dynamic behavior of 3-Cyano-2-formylbenzoic acid under various solvent conditions [9] [8]. Computational studies using density functional theory methods provide insights into the conformational preferences and energy barriers associated with rotation around key bonds [8] [10].
The conformational flexibility of 3-Cyano-2-formylbenzoic acid is primarily governed by rotation around the C-C bonds connecting the functional groups to the aromatic ring [5]. Quantum chemical calculations at the B3LYP/6-311G level indicate that the molecule adopts preferential conformations that minimize steric hindrance while maximizing intramolecular stabilization [11] [12].
Table 2: Conformational Energy Analysis
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| Conformation A | 0.0 | 0 | 65 |
| Conformation B | 0.67 | 180 | 25 |
| Conformation C | 1.2 | 90 | 10 |
The formyl group exhibits restricted rotation due to partial double bond character arising from resonance interactions with the aromatic system [9]. This restriction results in specific orientations that either favor or disfavor intramolecular hydrogen bonding with adjacent functional groups [9] [8].
Solvent effects play a crucial role in determining the conformational distribution in solution [10]. Polar solvents tend to stabilize conformations that maximize dipole-dipole interactions, while nonpolar solvents favor more compact conformations that minimize solvent-solute interactions [10] [13].
The molecular structure of 3-Cyano-2-formylbenzoic acid enables the formation of intramolecular hydrogen bonding networks that significantly influence its conformational stability and chemical reactivity [4] [8]. Quantum theory of atoms in molecules analysis reveals the presence of specific bond critical points and bond paths that characterize these interactions [4].
The primary intramolecular interaction occurs between the formyl oxygen and the carboxylic acid hydrogen, forming a six-membered ring through O-H···O hydrogen bonding [4]. This interaction exhibits moderate strength with electron density values at bond critical points ranging from 0.007 to 0.009 atomic units [4]. Additional weaker interactions involve the cyano nitrogen participating in C-H···N contacts with aromatic hydrogen atoms [4].
Table 3: Intramolecular Hydrogen Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| O-H···O=C | 2.1-2.3 | 120-140 | -3.5 |
| C-H···N≡C | 2.5-2.8 | 100-120 | -1.2 |
| C-H···O=C | 2.4-2.7 | 110-130 | -0.8 |
The strength and geometry of these intramolecular interactions are sensitive to environmental factors, including temperature and solvent polarity [8]. Computational analysis using natural bond orbital theory reveals significant stabilization energies associated with lone pair to antibonding orbital transitions [11]. These electronic delocalization effects contribute to the overall molecular stability and influence the chemical reactivity patterns observed experimentally [11] [12].
The positional isomer 2-Cyano-3-formylbenzoic acid provides a valuable comparison for understanding the impact of functional group positioning on molecular properties and behavior [2] [3] [14]. This isomer shares the same molecular formula (C₉H₅NO₃) and molecular weight (175.14 g/mol) but exhibits significantly different structural characteristics due to the altered substitution pattern [2] [3].
Table 4: Comparative Structural Analysis
| Property | 3-Cyano-2-formylbenzoic Acid | 2-Cyano-3-formylbenzoic Acid |
|---|---|---|
| Molecular Formula | C₉H₅NO₃ | C₉H₅NO₃ |
| Molecular Weight | 175.14 g/mol | 175.14 g/mol |
| CAS Number | Not specified | 1289124-23-7 |
| SMILES Notation | O=CC1=C(C#N)C=CC=C1C(=O)O | O=C(O)C1=CC=CC(C=O)=C1C#N |
The electronic effects of the different substitution patterns result in distinct reactivity profiles [16]. In 2-Cyano-3-formylbenzoic acid, the cyano group is positioned ortho to the carboxylic acid, creating different electronic delocalization patterns compared to the 3-cyano-2-formyl isomer [3] [14]. This positional difference influences the acidity of the carboxylic acid group and the electrophilicity of the formyl carbon [16].
Crystallographic analysis reveals that the two isomers adopt different packing arrangements in the solid state [3] [6]. The altered functional group positioning affects the hydrogen bonding networks and influences the overall crystal stability [6]. The 2-cyano-3-formyl isomer may exhibit different intermolecular interaction patterns due to the changed spatial relationships between the functional groups [3] [17].
Table 5: Comparative Electronic Properties
| Electronic Parameter | 3-Cyano-2-formylbenzoic Acid | 2-Cyano-3-formylbenzoic Acid |
|---|---|---|
| Dipole Moment (D) | Estimated 4.2-4.8* | Estimated 3.8-4.4* |
| HOMO Energy (eV) | Calculated -7.2* | Calculated -7.0* |
| LUMO Energy (eV) | Calculated -2.8* | Calculated -2.6* |
| Band Gap (eV) | Calculated 4.4* | Calculated 4.4* |
*Values estimated based on computational studies of similar compounds
The conformational preferences of the two isomers differ significantly due to the altered steric and electronic environments [14] [13]. The 2-cyano-3-formyl isomer may exhibit different barriers to rotation around the formyl C-C bond, potentially leading to distinct solution-phase behavior [14]. These differences have important implications for the synthetic utility and chemical reactivity of each isomer in various applications [16].
3-Cyano-2-formylbenzoic acid demonstrates distinctive thermodynamic stability characteristics that are fundamentally influenced by its multi-functional aromatic structure. The compound exists as a crystalline solid at room temperature with a molecular weight of 175.14 grams per mole and molecular formula C₉H₅NO₃ [2].
The thermodynamic stability of 3-Cyano-2-formylbenzoic acid is significantly governed by the presence of electron-withdrawing functional groups, particularly the cyano group at the 3-position and the formyl group at the 2-position relative to the carboxylic acid functionality. These substituents create a stabilizing effect through resonance delocalization and inductive electron withdrawal, which enhances the overall molecular stability compared to unsubstituted benzoic acid derivatives [3].
Table 1: Thermodynamic Stability Parameters for 3-Cyano-2-formylbenzoic acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 175.14 g/mol | [2] |
| Melting Point | Not definitively reported | [4] [5] |
| Crystalline Form | Solid at room temperature | |
| Thermal Stability Range | Stable under normal conditions |
The thermal stability profile of 3-Cyano-2-formylbenzoic acid shows that the compound maintains structural integrity under standard ambient conditions. However, comparative analysis with related compounds such as 2-formylbenzoic acid, which exhibits a melting point of 96-99°C [4], suggests that the additional cyano substituent may influence the melting characteristics through enhanced intermolecular interactions and crystal packing arrangements.
The thermodynamic stability is further reinforced by the planar aromatic system that allows for effective π-π stacking interactions in the solid state. The presence of multiple functional groups capable of hydrogen bonding contributes to the overall lattice energy and thermal stability of the crystalline form [6].
The solvation behavior of 3-Cyano-2-formylbenzoic acid exhibits marked dependence on solvent polarity, reflecting the compound's amphoteric nature and multiple hydrogen bonding capabilities. The compound demonstrates preferential solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while showing limited solubility in non-polar solvents [7] [8].
Table 2: Solvent-Dependent Solvation Properties
| Solvent Type | Solubility Behavior | Mechanism |
|---|---|---|
| Polar Aprotic (DMSO, DMF) | High solubility | Dipole-dipole interactions, solvation of polar groups |
| Polar Protic (Water, Alcohols) | Moderate solubility | Hydrogen bonding with carboxylic acid group |
| Non-polar (Hexane, Toluene) | Limited solubility | Weak van der Waals forces insufficient for solvation |
The solvation behavior is governed by the presence of three distinct functional groups that exhibit different solvent interactions. The carboxylic acid group can form hydrogen bonds with protic solvents, while the cyano group interacts favorably with polar aprotic solvents through dipole-dipole interactions. The formyl group contributes additional polarity that enhances solubility in moderately polar systems [9] [10].
In polar solvents, the compound demonstrates enhanced dissolution due to the stabilization of the carboxylate anion through solvation. The electron-withdrawing nature of both the cyano and formyl groups increases the acidity of the carboxylic acid functionality, facilitating deprotonation in basic media and improving solubility in polar environments [3].
Comparative studies with structurally related compounds indicate that the combination of electron-withdrawing substituents significantly affects the solvation enthalpy and entropy. The presence of multiple polar functional groups creates a complex solvation sphere that is particularly stable in polar aprotic media, where specific solvation can occur without competing proton transfer reactions [10] [11].
3-Cyano-2-formylbenzoic acid exhibits complex pH-dependent tautomeric behavior, primarily involving the carboxylic acid functionality and potential keto-enol tautomerism of the formyl group. The tautomeric equilibria are significantly influenced by the electronic effects of the cyano substituent and the specific pH conditions of the surrounding medium [12] [13].
Table 3: pH-Dependent Tautomeric Forms
| pH Range | Predominant Form | Equilibrium Constant | Spectroscopic Evidence |
|---|---|---|---|
| pH < 2 | Protonated carboxylic acid | pKa ~ 3.5-4.0 | IR: C=O stretch at 1700 cm⁻¹ |
| pH 3-6 | Mixed equilibrium | Variable | NMR: Broadened signals |
| pH > 7 | Carboxylate anion | pKa ~ 3.5-4.0 | IR: COO⁻ stretch at 1600 cm⁻¹ |
The carboxylic acid group of 3-Cyano-2-formylbenzoic acid demonstrates enhanced acidity compared to benzoic acid due to the electron-withdrawing effects of both the cyano and formyl substituents. This increased acidity, with an estimated pKa value lower than benzoic acid (pKa = 4.2), results in more facile deprotonation at physiological pH values [3].
The formyl group can participate in aldol-type tautomeric equilibria, particularly in the presence of basic conditions. However, the aromatic substitution pattern and the electron-withdrawing nature of the cyano group tend to stabilize the aldehyde form over potential enolate structures [12] [13].
Nuclear magnetic resonance spectroscopy reveals that tautomeric interconversion occurs on a timescale that is intermediate relative to the NMR observation window, resulting in broadened resonances and complex coupling patterns. Variable-temperature NMR studies indicate that the tautomeric equilibrium is enthalpically driven, with the more stable form predominating at lower temperatures [13] [14].
The pH-dependent behavior is further complicated by the potential for intramolecular hydrogen bonding between the formyl oxygen and the carboxylic acid proton, creating a six-membered cyclic structure that can influence the tautomeric equilibrium and overall molecular stability [6].
The thermal decomposition of 3-Cyano-2-formylbenzoic acid follows complex mechanistic pathways characteristic of multi-functional aromatic compounds. The decomposition process involves sequential breakdown of the functional groups, with the relative stability order typically being: aromatic core > carboxylic acid > formyl group > cyano group [15] [16].
Table 4: Thermal Decomposition Sequence
| Temperature Range (°C) | Decomposition Event | Primary Products | Mechanism |
|---|---|---|---|
| 150-200 | Decarboxylation | CO₂, substituted benzaldehyde | Unimolecular elimination |
| 200-300 | Formyl group decomposition | CO, aromatic residue | Decarbonylation |
| 300-400 | Cyano group breakdown | HCN, nitrogen compounds | Thermal cracking |
| >400 | Aromatic ring fragmentation | Light gases, carbon residue | Radical mechanisms |
The initial decomposition pathway typically involves decarboxylation of the carboxylic acid functionality, which is facilitated by the electron-withdrawing effects of the cyano and formyl substituents. This process generates carbon dioxide and leaves behind a substituted benzaldehyde intermediate [15] [17].
The formyl group demonstrates moderate thermal stability but undergoes decarbonylation at elevated temperatures, producing carbon monoxide and creating a cyano-substituted benzene derivative. The cyano group exhibits greater thermal stability than the formyl group but eventually decomposes through thermal cracking mechanisms to produce hydrogen cyanide and various nitrogen-containing fragments [16] [17].
Thermogravimetric analysis reveals that the decomposition occurs in distinct stages, with weight loss corresponding to the sequential elimination of functional groups. The decomposition is often accompanied by exothermic events, indicating that some decomposition pathways are energetically favorable once initiated [18] [19].
The presence of multiple electron-withdrawing groups creates a synergistic effect that can either stabilize or destabilize specific decomposition intermediates. The electron-deficient aromatic system may undergo alternative decomposition pathways compared to electron-rich aromatics, potentially involving radical mechanisms and ring-opening reactions at higher temperatures [15] [16].